Phosphoramidic dichloride, [(cyclohexylamino)carbonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoramidic dichloride, [(cyclohexylamino)carbonyl]- is a chemical compound with the molecular formula C7H13Cl2N2O2P. It is known for its unique structure, which includes a phosphoramidic dichloride group and a cyclohexylamino carbonyl group. This compound is used in various scientific research applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphoramidic dichloride, [(cyclohexylamino)carbonyl]- can be synthesized through a series of chemical reactions involving the appropriate starting materials. One common method involves the reaction of cyclohexylamine with a suitable phosphorylating agent, such as phosphorus oxychloride (POCl3), under controlled conditions. The reaction typically requires an inert atmosphere and a solvent like dichloromethane to facilitate the process. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of phosphoramidic dichloride, [(cyclohexylamino)carbonyl]- involves scaling up the laboratory synthesis methods. Large-scale reactors and automated systems are used to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
Phosphoramidic dichloride, [(cyclohexylamino)carbonyl]- undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the phosphoramidic dichloride group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the formation of phosphoramidic acid derivatives.
Condensation Reactions: It can participate in condensation reactions with other compounds, forming larger molecules with the elimination of small molecules like HCl.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Dichloromethane, tetrahydrofuran (THF), and acetonitrile are frequently used solvents.
Catalysts: In some reactions, catalysts like triethylamine or pyridine are used to enhance the reaction rate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphoramidic amides, while hydrolysis can produce phosphoramidic acids .
Scientific Research Applications
Phosphoramidic dichloride, [(cyclohexylamino)carbonyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidic derivatives.
Biology: The compound is utilized in the modification of biomolecules, such as proteins and nucleic acids, for various biochemical studies.
Mechanism of Action
The mechanism by which phosphoramidic dichloride, [(cyclohexylamino)carbonyl]- exerts its effects involves its reactivity with nucleophiles. The chlorine atoms in the phosphoramidic dichloride group are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical reactions, leading to the formation of new compounds with different properties. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .
Comparison with Similar Compounds
Phosphoramidic dichloride, [(cyclohexylamino)carbonyl]- can be compared with other similar compounds, such as:
Phosphoryl Chloride (POCl3): Both compounds contain phosphorus and chlorine atoms, but phosphoryl chloride lacks the cyclohexylamino carbonyl group, making it less versatile in certain reactions.
Phosphoramidic Acid Derivatives: These compounds share the phosphoramidic group but differ in their substituents, leading to variations in reactivity and applications.
Cyclohexylamine Derivatives: Compounds containing the cyclohexylamino group but lacking the phosphoramidic dichloride group have different chemical properties and uses.
Phosphoramidic dichloride, [(cyclohexylamino)carbonyl]- stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility in various scientific research applications.
Properties
CAS No. |
603964-77-8 |
---|---|
Molecular Formula |
C7H13Cl2N2O2P |
Molecular Weight |
259.07 g/mol |
IUPAC Name |
1-cyclohexyl-3-dichlorophosphorylurea |
InChI |
InChI=1S/C7H13Cl2N2O2P/c8-14(9,13)11-7(12)10-6-4-2-1-3-5-6/h6H,1-5H2,(H2,10,11,12,13) |
InChI Key |
XYOAGEUCMIDWIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)NP(=O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.